molecular formula C10H15FN4 B2371798 {[(2S,4S)-4-fluoro-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methyl}(methyl)amine CAS No. 1820579-92-7

{[(2S,4S)-4-fluoro-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methyl}(methyl)amine

Cat. No.: B2371798
CAS No.: 1820579-92-7
M. Wt: 210.256
InChI Key: VSEDSCZDHJPPRI-IUCAKERBSA-N
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Description

This compound is a fluorinated pyrrolidine derivative featuring a pyrimidin-4-yl substituent and a methylamine side chain. Its stereochemistry (2S,4S) and fluorine atom at the 4-position enhance conformational rigidity and metabolic stability, traits critical in drug design . The compound is commercially available (CAS: 1820580-60-6) for research use .

Properties

IUPAC Name

1-[(2S,4S)-4-fluoro-1-pyrimidin-4-ylpyrrolidin-2-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN4/c1-12-5-9-4-8(11)6-15(9)10-2-3-13-7-14-10/h2-3,7-9,12H,4-6H2,1H3/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEDSCZDHJPPRI-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CC(CN1C2=NC=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H]1C[C@@H](CN1C2=NC=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Physical and Chemical Properties

Property Value
CAS Number 1803562-41-5 (also identified as 1820579-92-7)
Molecular Formula C₁₀H₁₅FN₄
Molecular Weight 210.25 g/mol
SMILES Code CNCC1N(C2=NC=NC=C2)CC(F)C1
MDL Number MFCD28397577
Appearance Not specified in literature
Stereochemistry Contains (2S,4S) configuration

The compound features a pyrimidine ring linked to a pyrrolidine moiety, with specific stereochemistry at the 2 and 4 positions of the pyrrolidine ring. The (2S,4S) configuration indicates both stereogenic centers have the S absolute configuration, which must be carefully controlled during synthesis.

General Synthetic Approaches

The synthesis of this compound typically involves complex organic chemistry reactions, including the formation of both the pyrimidine and pyrrolidine rings with precise stereocontrol. Several strategic approaches can be employed for its preparation.

Retrosynthetic Analysis

Three primary retrosynthetic strategies can be considered:

  • Construction of the pyrrolidine ring with predetermined stereochemistry, followed by N-pyrimidinylation and methylamination
  • Functionalization of a preformed chiral pyrrolidine scaffold
  • Stereoselective fluorination of appropriate pyrrolidine precursors

Each approach offers distinct advantages depending on available starting materials and required stereochemical control.

Key Synthetic Routes

Stereoselective Approach via Chiral Pyrrolidine Precursors

This approach utilizes chiral pyrrolidine derivatives as key starting materials. The synthesis pathway typically involves:

  • Preparation of a (2S,4S)-4-fluoro-pyrrolidine-2-methanol derivative
  • Conversion of the hydroxyl group to an appropriate leaving group
  • Methylamination to introduce the methylamine moiety
  • N-pyrimidinylation of the pyrrolidine nitrogen

This method leverages established pyrrolidine chemistry and allows for controlled introduction of the critical functional groups.

Condensation-Based Synthetic Route

Evidence from patent literature suggests an alternative approach involving condensation reactions:

Step 1: Condensation between 5-methyl-pyrimidin-2-methylamine and appropriate cyanohydrin
Step 2: Subsequent modifications to introduce the fluorine atom and establish stereochemistry

This method, while requiring multiple transformations to achieve the target compound, builds upon established condensation chemistry principles.

Nucleophilic Aromatic Substitution Approach

Another viable synthetic route involves:

  • Preparation of appropriately functionalized (2S,4S)-4-fluoro-pyrrolidine-2-methylamine
  • Nucleophilic aromatic substitution with 4-halopyrimidine
  • Selective methylation of the primary amine

This approach takes advantage of the nucleophilicity of the pyrrolidine nitrogen and can be efficient when suitable halopyrimidines are available.

Reaction Conditions and Optimization

The successful synthesis of this compound requires careful control of reaction conditions to ensure both chemical yield and stereochemical integrity.

Stereocontrol Methods

Maintaining the desired (2S,4S) configuration requires specific attention to:

  • Starting with appropriate chiral precursors (chiral pool approach)
  • Utilizing stereoselective reagents and catalysts
  • Employing reaction conditions that minimize epimerization
  • Temperature control to prevent racemization at critical steps

Research indicates that lower temperatures (-20°C to 0°C) during key transformations can significantly improve stereoselectivity.

Purification and Characterization

Purification Strategies

Purification of this compound and its synthetic intermediates typically employs:

  • Column chromatography (silica gel)
  • Recrystallization from appropriate solvents
  • Preparative HPLC for final-stage purification
  • Formation of crystalline salts for isolation of pure material

For industrial-scale production, more efficient methods such as continuous chromatography or crystallization-based approaches may be preferred.

Analytical Characterization

Comprehensive characterization of the final compound and intermediates is essential to confirm structure and purity:

Analytical Method Purpose Key Parameters
¹H NMR Structure confirmation Chemical shifts of pyrrolidine, pyrimidine, and methyl protons
¹³C NMR Carbon framework verification Characteristic carbon signals, including C-F coupling
¹⁹F NMR Fluorine incorporation and position Chemical shift and coupling patterns
Mass Spectrometry Molecular weight confirmation M+ ion at m/z 210.25
Chiral HPLC Enantiomeric purity assessment Separation of (2S,4S) from potential diastereomers
Optical Rotation Stereochemical configuration Specific rotation value [α]D

Scalable Synthesis Considerations

For larger-scale preparation of this compound, several additional factors must be considered.

Starting Material Selection

The choice of starting materials significantly impacts both the efficiency and cost-effectiveness of large-scale synthesis. Considerations include:

  • Commercial availability of chiral building blocks
  • Cost and handling of fluorinating reagents
  • Stability and safety profiles of reactive intermediates

Current literature indicates that spirocyclic pyrrolidine precursors may offer advantages for multigram preparation of substituted pyrrolidines with defined stereochemistry.

Process Optimization

For industrial applications, process optimization focuses on:

  • Minimizing the number of synthetic steps
  • Reducing the use of chromatographic purifications
  • Employing more environmentally friendly solvents and reagents
  • Developing robust crystallization protocols for final product isolation

These considerations become increasingly important when scaling from laboratory to industrial production.

Alternative Approaches and Recent Developments

Research into the synthesis of complex pyrrolidine derivatives continues to evolve, with several innovative approaches recently reported in the literature.

Catalytic Methods

Emerging catalytic methods that may be applicable to the synthesis of this compound include:

  • Transition metal-catalyzed C-H functionalization
  • Organocatalytic approaches to stereoselective pyrrolidine synthesis
  • Photocatalytic methods for selective fluorination

These approaches potentially offer more direct synthetic routes with improved atom economy.

Biocatalytic Approaches

Enzymatic methods represent an emerging area for the stereoselective synthesis of pyrrolidine derivatives:

  • Transaminase-catalyzed transformations
  • Lipase-mediated kinetic resolutions
  • Engineered enzymes for stereoselective C-F bond formation

While these approaches are still developing, they offer promising alternatives for green synthesis of stereochemically complex compounds.

Challenges and Considerations

The synthesis of this compound presents several distinct challenges:

  • Maintaining stereochemical integrity throughout multi-step syntheses
  • Selective functionalization of the pyrrolidine nitrogen in the presence of other nucleophilic sites
  • Controlled introduction of the methylamine functionality
  • Safe handling of potentially hazardous fluorinating reagents
  • Development of scalable procedures with minimal chromatographic purifications

Addressing these challenges requires careful selection of synthetic routes and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[(2S,4S)-4-fluoro-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methyl}(methyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its fluorine atom can serve as a probe in NMR spectroscopy to investigate binding sites and molecular dynamics.

Medicine

In medicinal chemistry, the compound is of interest for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of {[(2S,4S)-4-fluoro-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methyl}(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and specificity, while the pyrimidine moiety may interact with nucleic acids or proteins. These interactions can modulate biological pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Structural Modifications and Key Features

The table below compares the target compound with structurally related molecules from the evidence:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Differences Potential Applications References
Target: {[(2S,4S)-4-Fluoro-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methyl}(methyl)amine 1820580-60-6 C₁₁H₁₆FN₅ 237.27 Pyrimidin-4-yl, fluorinated pyrrolidine Kinase inhibition, antiviral research
{[(2S,4S)-4-Fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methyl}(methyl)amine (HCl) 1807941-78-1 C₁₀H₁₉Cl₂FN₄O 301.19 Oxadiazole replaces pyrimidine; dihydrochloride salt Not specified (patent example)
[(2S,4S)-4-Methoxy-1-methylpyrrolidin-2-yl]methyl}(methyl)amine 1909294-96-7 C₉H₁₉N₂O 171.26 Methoxy replaces fluorine; no pyrimidine Synthetic intermediate
6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine 1499162-60-5 C₁₃H₁₀FN₅ 255.25 Pyrido-pyrimidine core; fluoropyridine substituent Kinase inhibitor (e.g., B-Raf)
LY2811376 (4S-thiazin-2-amine derivative) N/A C₁₅H₁₄F₂N₄S 332.36 Thiazine ring; difluorophenyl-pyrimidine Beta-secretase inhibitor (Alzheimer’s)

Physicochemical and Pharmacological Insights

  • Fluorine vs.
  • Pyrimidine vs. Oxadiazole : The pyrimidin-4-yl group in the target compound offers π-π stacking opportunities in enzyme active sites, whereas oxadiazole (CAS: 1807941-78-1) introduces polarity and metabolic resistance .
  • Biological Activity : Pyrido-pyrimidine analogs (e.g., CAS: 1499162-60-5) show kinase inhibitory activity, suggesting the target compound may share similar mechanisms . LY2811376’s thiazine-pyrimidine hybrid highlights the importance of ring systems in crossing the blood-brain barrier .

Biological Activity

{[(2S,4S)-4-fluoro-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methyl}(methyl)amine is a novel compound with significant potential in medicinal chemistry. Its unique structure, characterized by a fluorinated pyrrolidine ring and a pyrimidine moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, supported by data tables and research findings.

  • Molecular Formula : C10H15FN4
  • Molecular Weight : 210.256 g/mol
  • CAS Number : 1820579-92-7
  • IUPAC Name : 1-[(2S,4S)-4-fluoro-1-pyrimidin-4-ylpyrrolidin-2-yl]-N-methylmethanamine

Biological Activity Overview

The biological activity of this compound has been explored in various studies, indicating its potential as a therapeutic agent.

Research indicates that this compound interacts with specific biological targets through:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : The compound shows affinity for certain receptors, influencing cellular signaling pathways.

Comparative Biological Activity

A comparative analysis of structurally similar compounds reveals the unique properties of this compound.

Compound NameStructural FeaturesBiological Activity
Pyrrolidine Derivative AFluorinated pyrrolidineAnticancer
Pyrimidine Derivative BSubstituted pyrimidineAntiviral
Fluorinated Amine CAmino group with fluorineCNS effects
{[(2S,4S)-4-fluoro...} Fluorinated pyrrolidine + pyrimidine Potential multi-target effects

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of this compound:

  • Anticancer Activity :
    • A study demonstrated that derivatives of {[(2S,4S)-4-fluoro...} exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.
  • Antiviral Properties :
    • In vitro assays showed that the compound inhibited viral replication in specific models, highlighting its antiviral capabilities.
  • CNS Effects :
    • Research indicated that this compound could modulate neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders.

Q & A

Q. What are the key considerations for synthesizing fluorinated pyrrolidine-pyrimidine hybrids like [(2S,4S)-4-fluoro-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methyl}(methyl)amine?

  • Methodological Answer : Synthesis typically involves cyclocondensation reactions. For example, fluorinated pyrrolidine intermediates can be prepared via stereoselective fluorination using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® under anhydrous conditions . The pyrimidine ring is introduced via nucleophilic substitution or cross-coupling (e.g., Buchwald-Hartwig amination) using palladium catalysts. Critical parameters include temperature control (−78°C for fluorination) and chiral resolution (e.g., chiral HPLC) to maintain (2S,4S) stereochemistry .

Q. How is the stereochemical integrity of the (2S,4S) configuration validated during synthesis?

  • Methodological Answer : Chiral purity is confirmed via:
  • NMR : Vicinal coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H NMR to assess diastereomeric ratios .
  • Circular Dichroism (CD) : Detects optical activity of fluorinated pyrrolidines .
  • X-ray Crystallography : Definitive confirmation of absolute configuration, as seen in structurally similar spirocyclic compounds .

Q. What analytical techniques are essential for characterizing fluorinated pyrrolidine-pyrimidine derivatives?

  • Methodological Answer :
  • Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., ESI-HRMS with <2 ppm error) .
  • Multinuclear NMR : 19F^{19}\text{F} NMR detects fluorine environments (δ −200 to −220 ppm for CF3_3 groups) .
  • IR Spectroscopy : Identifies C-F stretches (1100–1142 cm1^{-1}) and amine N-H bonds (3450–3482 cm1^{-1}) .

Advanced Research Questions

Q. How does the fluorine substitution at the pyrrolidine 4-position influence biological activity?

  • Methodological Answer : Fluorine enhances metabolic stability and bioavailability by reducing CYP450-mediated oxidation. Comparative studies using non-fluorinated analogs (e.g., replacing F with H or CH3_3) show:
  • Increased Binding Affinity : Fluorine’s electronegativity improves hydrogen bonding with target proteins (e.g., kinase ATP pockets) .
  • Pharmacokinetic Profiling : Microsomal stability assays (human liver microsomes) demonstrate 2.5-fold longer half-life for fluorinated vs. non-fluorinated derivatives .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

  • Methodological Answer :
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites in plasma .
  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies off-target interactions in vivo .
  • Dose-Adjusted Comparisons : Normalize in vitro IC50_{50} values to in vivo plasma exposure (AUC) using PK/PD modeling .

Q. How are computational methods applied to predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to dopamine D1 receptors (docking scores <−9.0 kcal/mol suggest high affinity) .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR Models : Predict cytotoxicity (e.g., IC50_{50} <10 μM) using descriptors like LogP and polar surface area .

Notes

  • Fluorine’s role in enhancing CNS penetration is critical for neurotherapeutic applications .

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